(2,6-difluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
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Overview
Description
The compound contains several functional groups including a phenyl ring, a piperazine ring, and a triazolopyrimidine ring. These groups are common in many pharmaceutical compounds due to their ability to interact with biological targets .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using computational methods such as those available in the GAUSSIAN 16W program package .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the triazole ring is known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the various functional groups. For example, the presence of the triazole ring could contribute to the compound’s solubility and stability .Scientific Research Applications
a. c-Met Inhibition: The compound’s structural features resemble those of potent mesenchymal–epithelial transition factor (c-Met) protein kinase inhibitors. For instance, the clinical candidate Savolitinib (Structure A) shares substructures with our compound . Researchers are exploring its efficacy in inhibiting c-Met signaling pathways, which play a crucial role in cancer progression and metastasis.
b. GABA A Modulation: Studies have revealed that this compound exhibits allosteric modulating activity on GABA A receptors (Structure B). These receptors are essential for neurotransmission and play a role in anxiety, epilepsy, and other neurological disorders. Investigating its impact on GABA A receptors could lead to novel therapeutic strategies.
Enzyme Inhibition
The compound has demonstrated inhibition of β-secretase 1 (BACE-1) (Structure D). BACE-1 is implicated in Alzheimer’s disease, making it a promising target for drug development. Further studies are needed to explore its potential as an anti-Alzheimer’s agent.
Future Directions
properties
IUPAC Name |
(2,6-difluorophenyl)-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2N7O/c1-14-5-7-15(8-6-14)31-21-19(27-28-31)20(25-13-26-21)29-9-11-30(12-10-29)22(32)18-16(23)3-2-4-17(18)24/h2-8,13H,9-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCSYGSSEOIFFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=C(C=CC=C5F)F)N=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2N7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-difluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone |
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